6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C10H13NO . It is a heterocyclic compound and is part of the benzoxazine family . The compound appears as a powder and is typically stored at room temperature .
Synthesis Analysis
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, a benzoxazine derivative, has been reported to be achieved by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis
The IUPAC name for this compound is 6,8-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine . The InChI code is 1S/C10H13NO.ClH/c1-7-5-8(2)10-9(6-7)11-3-4-12-10;/h5-6,11H,3-4H2,1-2H3;1H and the InChI key is QFBRUGUZFBLAIW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The molecular weight of this compound is 199.68 . It is a powder that is typically stored at room temperature .Scientific Research Applications
1. Biochemical Studies and Pharmaceutical Research
A study by Pirotte et al. (2019) explored the biological effects of 4-phenylureido/thioureido-substituted benzoxazines, which are related to 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. These compounds were investigated for their potential as inhibitors of glucose-induced insulin release and for their myorelaxant activities on vascular smooth muscle cells (Pirotte et al., 2019).
2. Material Science and Polymer Chemistry
Dunkers and Ishida (1999) conducted a study on the reaction of benzoxazine-based phenolic resins using carboxylic acids and phenols as catalysts. This research is significant for understanding the applications of benzoxazine compounds, including 6,8-dimethyl derivatives, in the development of novel polymeric materials (Dunkers & Ishida, 1999).
3. Chemical Synthesis and Reaction Mechanism Studies
Research by Hayakawa et al. (2000) investigated the curing reaction of 3-aryl substituted benzoxazine. They specifically studied the model reaction involving a 3,4-dihydro-6,8-dimethyl-3-phenyl-2H-1,3-benzoxazine compound, providing insights into the potential chemical pathways and reaction mechanisms of these compounds (Hayakawa et al., 2000).
4. Exploration of Pharmacological Properties
Matsumoto et al. (1999) synthesized a series of benzoxazine derivatives, including variations of the 6,8-dimethyl compound, to evaluate their potassium channel-activating activity. This research highlights the potential of these compounds in the development of new pharmacological agents (Matsumoto et al., 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-5-8(2)10-9(6-7)11-3-4-12-10/h5-6,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZBUSLWBZQCSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NCCO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944356-53-0 |
Source
|
Record name | 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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